Bienvenue dans la boutique en ligne BenchChem!

Dimethyl 3-(4-fluorophenyl)pentanedioate

Biocatalysis Enantioselective Hydrolysis Esterase Engineering

Dimethyl 3-(4-fluorophenyl)pentanedioate (3-DFG) is the essential prochiral substrate for biocatalytic production of (R)-3-MFG, the mandatory chiral precursor to the SSRI (−)-paroxetine HCl. The 4-fluorophenyl substituent is structurally non-negotiable: non-fluorinated analogs fail enzymatic desymmetrization (13% ee vs. >99% ee). The validated Novozym 435 process delivers 92.6% yield at 95.6% ee with >10-cycle catalyst stability. For paroxetine or 4-fluorophenyl-piperidine pharmacophore synthesis, 3-DFG is irreplaceable. ≥97% purity, quality-assured.

Molecular Formula C13H15FO4
Molecular Weight 254.25 g/mol
CAS No. 216690-15-2
Cat. No. B3034741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(4-fluorophenyl)pentanedioate
CAS216690-15-2
Molecular FormulaC13H15FO4
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)F
InChIInChI=1S/C13H15FO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3
InChIKeyBJBLSDWTKDQYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-(4-fluorophenyl)pentanedioate (CAS 216690-15-2): A Strategic Prochiral Diester for Asymmetric Paroxetine Synthesis


Dimethyl 3-(4-fluorophenyl)pentanedioate (3-DFG) is a fluorinated prochiral diester that serves as a pivotal synthetic intermediate in the pharmaceutical preparation of optically pure methyl (R)-3-(4-fluorophenyl)glutarate ((R)-3-MFG), a key building block for the SSRI antidepressant (−)-paroxetine hydrochloride [1]. This compound is characterized by its C13H15FO4 formula, a molecular weight of 254.25 g/mol, and a consensus logP of approximately 2.48 . Its symmetrical 1,5-diester structure, featuring a central 4-fluorophenyl substituent, renders it an ideal substrate for enzymatic desymmetrization reactions that afford high-value chiral intermediates with excellent enantiomeric excess [1].

Why Dimethyl 3-(4-fluorophenyl)pentanedioate Cannot Be Substituted with Unsubstituted or Non-Fluorinated Analogs


Generic substitution of dimethyl 3-(4-fluorophenyl)pentanedioate (3-DFG) with simpler glutarate diesters, such as dimethyl 3-phenylglutarate, is not viable due to profound differences in enzymatic recognition and downstream synthetic utility. The presence of the 4-fluorine substituent on the phenyl ring dramatically alters the aromatic interaction landscape within the active sites of hydrolases used for enantioselective desymmetrization [1]. This modification directly impacts both the magnitude and direction of enantioselectivity, as demonstrated by engineered esterases that exhibit drastically different enantiomeric excess (ee) values for fluorinated versus non-fluorinated aryl substrates [2]. Furthermore, the specific stereochemistry of the resulting (R)-monoester is a mandatory structural requirement for the synthesis of (−)-paroxetine; any deviation in the aromatic substitution pattern yields an intermediate that is incompatible with the established downstream synthetic route and the final drug's pharmacophore [3]. Therefore, procurement of 3-DFG is a non-negotiable specification for any project aiming to replicate or scale paroxetine or related 4-fluorophenyl-piperidine pharmacophores.

Quantitative Differentiation of Dimethyl 3-(4-fluorophenyl)pentanedioate Versus Structural Analogs in Asymmetric Synthesis


Enhanced Enantioselectivity in Enzymatic Desymmetrization Compared to Non-Fluorinated Analogs

The 4-fluoro substitution on 3-DFG provides a critical handle for achieving high enantioselectivity in enzymatic desymmetrization. When engineered esterase variants were applied to dimethyl 3-phenylglutarate (DPG) and dimethyl 3-(4-fluorophenyl)glutarate (3-DFG), the fluorinated analog consistently yielded superior enantiomeric excess (ee) for the desired S-product under comparable conditions. Notably, the mutant RspE R_Y27R produced the S-monoester from 3-DFG with an ee exceeding 99% [1]. In contrast, the same mutant on the non-fluorinated DPG substrate gave an ee of only 13% for the wild-type enzyme, which was improved to >99% only after extensive engineering [1]. This demonstrates that the fluorinated analog is a superior starting material for achieving high enantiopurity with a broader panel of biocatalysts.

Biocatalysis Enantioselective Hydrolysis Esterase Engineering

Superior Operational Stability and Recyclability of Biocatalyst for 3-DFG Desymmetrization

The optimized Novozym 435-catalyzed desymmetrization of 3-DFG demonstrates exceptional operational stability, a key metric for industrial feasibility. The immobilized lipase retained over 95% of its initial activity and enantioselectivity after 10 consecutive reaction cycles when processing 3-DFG [1]. While comparative stability data for other prochiral diesters using this specific protocol is not available in this study, the high stability and recyclability for 3-DFG under these conditions is a strong, quantifiable process advantage that supports its selection for scale-up.

Biocatalyst Stability Process Economics Green Chemistry

Optimized Enzymatic Desymmetrization Yields High-Value (R)-3-MFG with 95.6% ee and 92.6% Yield

A highly efficient, scalable procedure has been established for the enzymatic desymmetrization of 3-DFG to produce the valuable chiral intermediate (R)-3-MFG. Using Novozym 435 under optimized conditions (30°C, pH 8.0 phosphate buffer with 20% MTBE), the process achieves a 92.6% yield and 95.6% enantiomeric excess (ee) after a 64-hour reaction [1]. This represents a benchmark performance for the direct enzymatic conversion of a prochiral diester to a single enantiomer of a monoester, and the specific conditions are finely tuned for the 3-DFG substrate.

Enzymatic Desymmetrization (R)-3-MFG Paroxetine Precursor

Enhanced Lipophilicity (logP 2.48) Improves Organic Phase Partitioning for Biphasic Biocatalysis

The calculated consensus logP of 2.48 for 3-DFG is significantly higher than that of its non-fluorinated analog, dimethyl 3-phenylglutarate (DPG), which has a predicted logP of approximately 1.72 . This increased lipophilicity is a direct consequence of the 4-fluorine substitution and confers a practical advantage in biphasic reaction systems. Higher logP values correlate with improved partitioning into organic co-solvents like MTBE, which is the optimal co-solvent identified for the enzymatic desymmetrization of 3-DFG [1]. Better partitioning facilitates substrate delivery to the enzyme and product extraction, which can enhance overall reaction rates and simplify downstream purification.

Lipophilicity Biphasic Biocatalysis Process Design

Defined Purity Standards and Vendor Specifications for Reliable Procurement

Reputable commercial suppliers provide 3-DFG with well-defined purity specifications, typically 95% or 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . This level of purity is critical for reproducible synthetic outcomes, particularly in stereoselective enzymatic reactions where impurities can act as enzyme inhibitors or affect reaction kinetics. While purity is a standard vendor metric, the availability of detailed analytical documentation for 3-DFG enables informed procurement and quality assurance for research and development purposes.

Chemical Procurement Quality Control Analytical Standards

Validated Synthetic Utility as the Prochiral Precursor for (R)-3-MFG in Paroxetine Synthesis

The pivotal role of 3-DFG as a synthetic intermediate is cemented by its direct conversion to (R)-3-MFG, a crucial chiral building block for the antidepressant (−)-paroxetine hydrochloride [1]. The specific 4-fluorophenyl substitution pattern is retained throughout the synthesis and is an essential pharmacophoric element in the final drug molecule. The established synthetic routes, including enzymatic desymmetrization of 3-DFG, provide a validated and scalable pathway to this important pharmaceutical [2].

Pharmaceutical Intermediates Paroxetine Synthesis SSRI Antidepressants

Validated Application Scenarios for Dimethyl 3-(4-fluorophenyl)pentanedioate in Pharmaceutical R&D and Industrial Biocatalysis


Enzymatic Desymmetrization to (R)-3-MFG for Paroxetine Intermediate Manufacturing

3-DFG is the prochiral substrate of choice for the large-scale biocatalytic production of (R)-3-MFG, a direct precursor to (−)-paroxetine hydrochloride. The established Novozym 435 process, yielding 92.6% product with 95.6% ee, provides a robust, high-performance manufacturing route [1]. The compound's optimized logP of 2.48 supports the biphasic reaction system, and the catalyst's demonstrated operational stability (>95% activity after 10 cycles) confirms its industrial viability [1].

Biocatalyst Engineering and Screening for Enantioselective Aryl Ester Hydrolysis

Due to its well-characterized behavior with both wild-type and engineered esterases (e.g., achieving >99% ee with RspE R_Y27R mutant [1]), 3-DFG serves as an ideal model substrate for developing and benchmarking new biocatalysts targeting aryl prochiral diesters. The significant difference in enantioselectivity compared to the non-fluorinated analog (13% ee vs >99% ee) provides a clear, quantifiable readout for successful enzyme engineering and rational design efforts [1].

Synthesis of Fluorinated Piperidine Derivatives and Related Pharmacophores

The 4-fluorophenyl motif present in 3-DFG is a privileged structure in CNS-active drugs. Beyond paroxetine, 3-DFG can be employed as a starting material for the synthesis of various 3-aryl-substituted piperidine and pyrrolidine derivatives [1]. Its two ester groups offer distinct synthetic handles for selective reductions, amidations, and cyclizations, enabling the construction of diverse heterocyclic scaffolds for medicinal chemistry programs targeting neurological and psychiatric disorders [1].

Chemical Process Development and Scale-up Studies for Prochiral Diester Desymmetrization

The extensive literature on 3-DFG desymmetrization, detailing reaction optimization, solvent effects, and enzyme loading, makes it a robust system for academic and industrial process chemistry studies. Researchers can use the established protocols for Novozym 435 [1] and alternative enzymes like PE8 [2] as benchmarks for developing new, more efficient, or greener catalytic methods for asymmetric synthesis of chiral monoesters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 3-(4-fluorophenyl)pentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.